molecular formula C25H26N2O2 B1448990 Methyl 4-tritylpiperazine-2-carboxylate CAS No. 1709876-82-3

Methyl 4-tritylpiperazine-2-carboxylate

Cat. No. B1448990
CAS RN: 1709876-82-3
M. Wt: 386.5 g/mol
InChI Key: UOXRPWIEBSQIKJ-UHFFFAOYSA-N
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Description

“Methyl 4-tritylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C25H26N2O2 . It is used in the field of pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “Methyl 4-tritylpiperazine-2-carboxylate”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-tritylpiperazine-2-carboxylate” consists of a piperazine ring substituted with a trityl group at the 4-position and a methyl carboxylate group at the 2-position .

Scientific Research Applications

Synthesis of Trityl Radicals

Methyl 4-tritylpiperazine-2-carboxylate: is used in the synthesis of trityl radicals, which are paramount in the field of organic chemistry due to their stability and unique electronic properties . These radicals serve as intermediates in various synthetic pathways and have applications ranging from material science to biomedical diagnostics.

Electron Spin Resonance (ESR) Spectroscopy

The compound is integral in creating stable paramagnetic reagents for ESR spectroscopy . This application is crucial for structural analysis in molecular biology and materials science, where the understanding of electron distribution within molecules is essential.

Biomedical Imaging

Trityl radicals derived from Methyl 4-tritylpiperazine-2-carboxylate are used as contrast agents in Overhauser enhanced magnetic resonance imaging . This technique improves the quality of MRI scans, providing clearer images for medical diagnosis.

Spin Labeling and Trapping

In the development of spin labels and trapping reagents, this compound plays a significant role. Spin labeling is a method used to study the dynamics and structure of proteins, while spin trapping is used to detect and identify short-lived free radicals in chemical systems .

Medicinal Chemistry

Heterocyclic compounds like Methyl 4-tritylpiperazine-2-carboxylate are foundational in medicinal chemistry. More than 90% of medicines containing heterocyclic compounds have been developed after a thorough scientific understanding of the biological system, highlighting the importance of such compounds in drug development .

Advanced Material Development

The unique properties of trityl radicals, synthesized from Methyl 4-tritylpiperazine-2-carboxylate , contribute to the development of advanced materials. These materials find applications in electronics, photonics, and as components in high-performance batteries .

properties

IUPAC Name

methyl 4-tritylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRPWIEBSQIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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